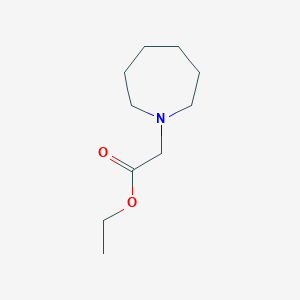

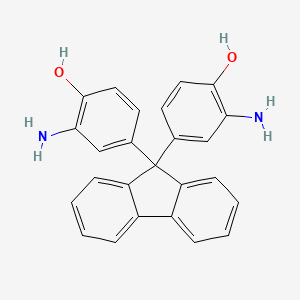

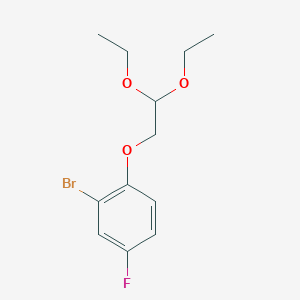

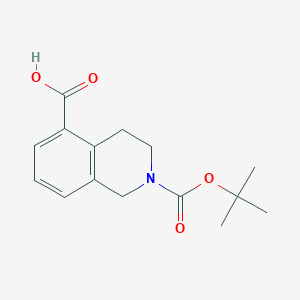

![molecular formula C8H7NOS B1291708 Benzo[d]thiazol-5-ylmethanol CAS No. 394223-37-1](/img/structure/B1291708.png)

Benzo[d]thiazol-5-ylmethanol

Descripción general

Descripción

Benzo[d]thiazol-5-ylmethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. Benzothiazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of various starting materials and reagents to introduce different substituents onto the benzothiazole core. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole ring . Although not directly related to Benzo[d]thiazol-5-ylmethanol, these methods provide insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be studied using various spectroscopic and analytical techniques. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized using FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, vibrational modes, and chemical shifts, which are essential for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. An unusual reaction involving a benzothiazole derivative is the reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane, which leads to a product with a disordered benzothiazole ring . This highlights the reactivity of the benzothiazole moiety and its potential to form complex structures under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The solvent effects on molecular aggregation of benzothiazole derivatives have been studied, showing that the fluorescence emission spectra and circular dichroism (CD) spectra are affected by the compound concentration and solvent used, indicating the importance of molecular interactions in determining the properties of these compounds . Additionally, thermal analysis methods such as TG/DTA can summarize the behavior of benzothiazole derivatives against temperature, providing insights into their stability and decomposition patterns .

Aplicaciones Científicas De Investigación

1. Building Blocks in Drug Discovery

Benzo[d]thiazol-5-ylmethanol derivatives have been identified as significant compounds in drug discovery. Durcik et al. (2020) discussed an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks, capable of being substituted at multiple positions to explore the chemical space around the molecule, especially when studied as a ligand for chosen targets (Durcik et al., 2020).

2. Antimicrobial and Anti-Proliferative Activities

Compounds derived from benzo[d]thiazol-5-ylmethanol have shown promising biological properties. Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[d]thiazole, which exhibited significant antimicrobial and anti-proliferative activities. Specifically, one derivative demonstrated a notable inhibitory effect on HCT-116 cancer cells, showcasing the potential of these compounds in medicinal applications (Mansour et al., 2020).

Direcciones Futuras

Benzothiazole derivatives, such as Benzo[d]thiazol-5-ylmethanol, have shown promise due to their distinctive structures and broad spectrum of biological effects . They have been explored for new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .

Propiedades

IUPAC Name |

1,3-benzothiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVXXFVXTHWXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624301 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-5-ylmethanol | |

CAS RN |

394223-37-1 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

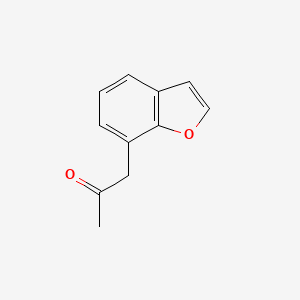

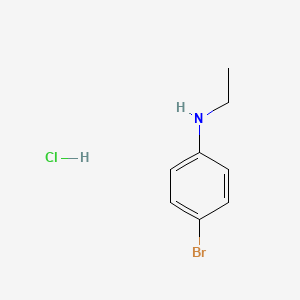

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)